Ethyl 3-amino-4,4,4-trifluorocrotonate

Process Chemistry Fluorinated Building Blocks Yield Optimization

Ethyl 3-amino-4,4,4-trifluorocrotonate (CAS 372-29-2) is a β-amino-α,β-unsaturated ester (enamine) bearing a trifluoromethyl group at the β-position. It serves as a versatile building block for the construction of trifluoromethyl-substituted heterocycles, including uracils, thiazoles, oxazines, and pyridines, which are core scaffolds in pharmaceuticals and agrochemicals.

Molecular Formula C6H8F3NO2
Molecular Weight 183.13 g/mol
CAS No. 372-29-2
Cat. No. B1580629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-4,4,4-trifluorocrotonate
CAS372-29-2
Molecular FormulaC6H8F3NO2
Molecular Weight183.13 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C(C(F)(F)F)N
InChIInChI=1S/C6H8F3NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h3H,2,10H2,1H3/b4-3-
InChIKeyNXVKRKUGIINGHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-amino-4,4,4-trifluorocrotonate (CAS 372-29-2): Fluorinated Enamine Building Block for Heterocycle Synthesis


Ethyl 3-amino-4,4,4-trifluorocrotonate (CAS 372-29-2) is a β-amino-α,β-unsaturated ester (enamine) bearing a trifluoromethyl group at the β-position [1]. It serves as a versatile building block for the construction of trifluoromethyl-substituted heterocycles, including uracils, thiazoles, oxazines, and pyridines, which are core scaffolds in pharmaceuticals and agrochemicals . The compound exists as a crystalline solid at ambient temperature (mp 24‑29 °C), offering handling and storage advantages over its liquid keto‑ester precursor .

Why Ethyl 3-amino-4,4,4-trifluorocrotonate (CAS 372-29-2) Cannot Be Freely Substituted by In-Class Analogs


Although several 3-aminocrotonate esters and β‑keto‑ester precursors share structural motifs with ethyl 3-amino-4,4,4-trifluorocrotonate, they are not interchangeable. The trifluoromethyl group dramatically alters the electron density of the enamine system, shifting reactivity, regioselectivity, and physicochemical properties relative to non‑fluorinated enaminones [1]. Moreover, the pre‑formed enamine offers a defined nucleophilic centre that avoids the ambident reactivity and isomer mixtures inherent to the corresponding keto‑ester [2]. Substituting the ethyl ester with a methyl ester changes the volatility, leaving‑group behaviour, and the physical form of the product, impacting synthetic protocols and storage stability . These non‑linear structure‑property relationships make simple replacement unreliable without quantitative verification.

Quantitative Differentiation Evidence for Ethyl 3-amino-4,4,4-trifluorocrotonate (CAS 372-29-2)


Synthesis Yield: Inventive vs. Prior-Art Method

The synthesis of ethyl 3-amino-4,4,4-trifluorocrotonate via thermolysis of the ammonium salt according to US 6,423,866 delivers isolated yields of 80‑94 %, whereas the prior-art method of Goure (J. Heterocyclic Chem. 1993) affords only 59 % for the methyl ester analog under comparable conditions [1]. This nearly 1.5‑fold improvement in yield directly reduces unit cost and improves supply security for large-scale procurement.

Process Chemistry Fluorinated Building Blocks Yield Optimization

Physical Form: Crystalline Solid vs. Volatile Liquid

Ethyl 3-amino-4,4,4-trifluorocrotonate is a crystalline solid with a melting point of 24‑29 °C, whereas its closest precursor and alternative starting material, ethyl 4,4,4-trifluoroacetoacetate, is a volatile liquid (bp 129‑131 °C, mp −39 °C) . The solid state virtually eliminates vapour pressure at ambient temperature, reducing inhalation risk and facilitating automated solid-dispensing systems in production environments.

Chemical Handling Occupational Safety Storage Stability

Lipophilicity Enhancement by Trifluoromethyl Substitution

The calculated logP (XLogP3) of ethyl 3-amino-4,4,4-trifluorocrotonate is 1.5, whereas the non‑fluorinated analog ethyl 3‑aminocrotonate has a computed logP of 0.39 (estimated) to 1.11 [1]. This ~0.4‑1.1 log unit increase corresponds to a roughly 2.5‑12‑fold higher octanol/water partition coefficient, translating into enhanced membrane permeability and metabolic stability for downstream bioactive molecules [2].

Drug Design Agrochemical Discovery ADME Optimization

Commercial Purity Specification Relative to Keto‑Ester Precursor

Leading chemical suppliers list ethyl 3-amino-4,4,4-trifluorocrotonate with a purity of ≥97 % (GC), and some industrial sources offer material assayed at 99 % . In contrast, the industrial‑grade keto‑ester precursor ethyl 4,4,4‑trifluoroacetoacetate is commonly supplied at 95‑98 % purity with higher levels of tautomeric impurities . The enamine’s single defined tautomer simplifies downstream analytical tracking and reduces the burden of purification before critical coupling steps.

Quality Control API Intermediate Vendor Selection

Regiochemical Control in Heterocycle Assembly

In the preparation of 6‑trifluoromethyluracils, the use of ethyl 3‑amino‑4,4,4‑trifluorocrotonate as the enamine component provides complete regiochemical control, directing cyclization exclusively to the desired N‑1/C‑6 annulation pattern [1]. When the analogous keto‑ester (ethyl 4,4,4‑trifluoroacetoacetate) is employed in situ, its ambident electrophilicity leads to isomeric mixtures that require costly chromatographic separation or recrystallization [2]. Patents for herbicidal uracil derivatives consistently specify the pre‑formed enamine as the preferred intermediate to eliminate the risk of regioisomer contamination [3].

Heterocyclic Synthesis Uracil Herbicides Regioselectivity

High-Impact Application Scenarios for Ethyl 3-amino-4,4,4-trifluorocrotonate Procurement


Scalable Manufacture of 6‑Trifluoromethyluracil Herbicides

The pre‑formed enamine directly yields regioisomerically pure 6‑trifluoromethyluracils in one step, avoiding the separation challenges inherent to keto‑ester routes. The solid physical form and high purity (≥97 %) support robust kilo‑lab to pilot‑plant campaigns with reduced HSE complexity [1].

Synthesis of CNS‑Active Pharmaceutical Candidates Requiring Fluorine‑Enhanced ADME

The built‑in trifluoromethyl group (logP ≈ 1.5) imparts higher lipophilicity and metabolic stability to drug‑like heterocycles derived from this enamine. Employing this building block can eliminate late‑stage fluorination steps and accelerate structure‑activity relationship (SAR) exploration for neurological targets [2].

Parallel Library Synthesis of Trifluoromethyl‑Substituted Pyrazoles and Pyridines

The enamine’s defined nucleophilic centre ensures reproducible regiochemistry across diverse cyclization partners, enabling the construction of compound libraries with consistent trifluoromethyl placement. The crystalline nature of the building block is compatible with automated solids‑handling platforms used in high‑throughput medicinal chemistry .

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